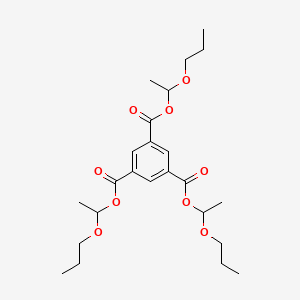![molecular formula C17H16N2O3 B14234874 3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione CAS No. 415696-70-7](/img/structure/B14234874.png)
3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by its quinazoline ring structure, has shown promise in various scientific research fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common approach is to couple anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions . Another method involves the reaction of 2-aminobenzonitriles with carbon dioxide in water, which proceeds efficiently without any catalyst .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, has been explored to improve the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, ammonia solution, and various acid chlorides. Reaction conditions often involve refluxing in organic solvents or using microwave irradiation to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
科学研究应用
Chemistry: As a building block for the synthesis of other heterocyclic compounds.
Biology: Investigated for its antiproliferative activities against cancer cell lines.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as kinases and enzymes. The compound can modulate key cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis . Molecular docking studies have revealed that the compound can form intermolecular interactions with the active sites of target enzymes, enhancing its biological activity .
相似化合物的比较
Similar Compounds
- 2-Substituted-4(3H)-quinazolinones
- 3-Substituted-4(3H)-quinazolinones
- 2,3-Disubstituted-4(3H)-quinazolinones
Uniqueness
3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its methoxyphenyl substitution enhances its ability to interact with specific molecular targets, making it a promising candidate for further drug development .
属性
CAS 编号 |
415696-70-7 |
|---|---|
分子式 |
C17H16N2O3 |
分子量 |
296.32 g/mol |
IUPAC 名称 |
3-[2-(2-methoxyphenyl)ethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-9-5-2-6-12(15)10-11-19-16(20)13-7-3-4-8-14(13)18-17(19)21/h2-9H,10-11H2,1H3,(H,18,21) |
InChI 键 |
MYDIDYUGSAVJRE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CCN2C(=O)C3=CC=CC=C3NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
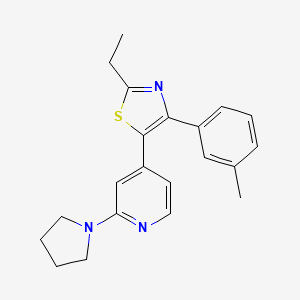
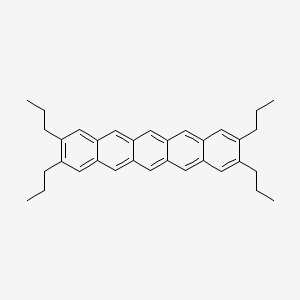

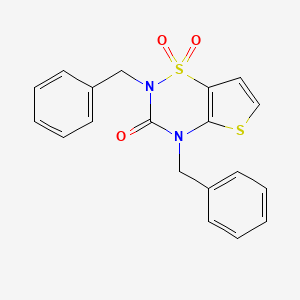
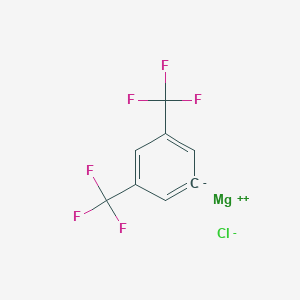
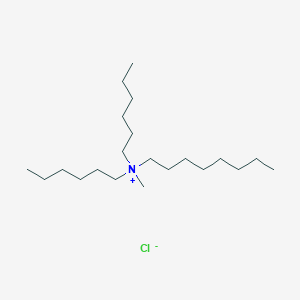
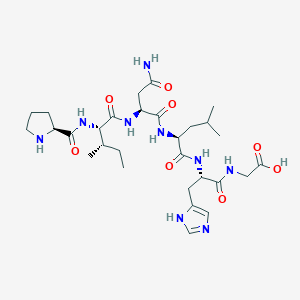

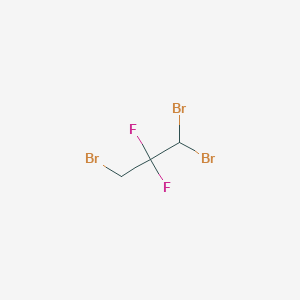
![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
